Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate
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Overview
Description
“Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate” is a compound with the CAS Number: 2344679-50-9 . It has a molecular weight of 250.22 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H20N2O4.Li/c1-11(2,3)17-10(16)12-4-8-5-13(6-8)7-9(14)15;/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15);/q;+1/p-1
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Chemical Reactions and Synthesis
- Low-Temperature Reactions : The compound is involved in reactions at low temperatures, such as the formation of diethyl 2,2′-(3-methyloxirane-2,2-diyl)diacetate and other by-products under specific conditions (Valiullina et al., 2019).
- Synthesis of Propanoic Acids : It's used in the synthesis of 2-(1-aryltetrazol-5-yl) propanoic acids, which have low anti-inflammatory activity (Caiazza et al., 1995).
- Stereospecific Methylation : Involvement in the stereospecific methylation of diastereomers, leading to specific dimethyl azetidin-2-one compounds (Romanova et al., 1990).
- Chiral Synthesis in Pheromones : Used in the synthesis of specific acetates and propionates, which are potential sex pheromone components (Byström et al., 1981).
Pharmacological Research
- Pharmacogenetic Analysis in C. elegans : Lithium's use in extending survival and modulating histone methylation and chromatin structure in Caenorhabditis elegans (McColl et al., 2008).
- Reactivity in Synthesis of Aziridines : Explored in the novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (D’hooghe et al., 2008).
- Bond Formation in β-lactam : Involved in carbon–carbon bond formation reactions at the C-4 position of a β-lactam (Kametani et al., 1981).
Biological and Medical Research
- Neuroprotective Effects of Lithium : Research into lithium as a neuroprotective agent, exploring its molecular mechanisms and clinical implications (Rowe & Chuang, 2004).
- Synthesis of Fluoro Azetidinones : Involvement in the stereoselective synthesis of trans-3-fluoro-3-methyl-2-azetidinone derivatives (Ishihara et al., 1996).
- Potential Mechanisms in Neurodegenerative Diseases : Lithium's potential in preventing neurodegenerative diseases through multiple biochemical pathways (Camins et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.Li/c1-11(2,3)17-10(16)12-4-8-5-13(6-8)7-9(14)15;/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOUGUOJFUAMOA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCC1CN(C1)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19LiN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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